molecular formula C11H15Br B076339 4-Butylbenzyl Bromide CAS No. 10531-16-5

4-Butylbenzyl Bromide

Cat. No. B076339
CAS RN: 10531-16-5
M. Wt: 227.14 g/mol
InChI Key: XNQBGVFFKGZXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylbenzyl Bromide is a chemical compound used in various organic syntheses. Its properties and reactions make it an important intermediate in chemical research and industry.

Synthesis Analysis

The synthesis of compounds similar to 4-Butylbenzyl Bromide often involves starting materials like 4-bromobenzyl tert-butyldimethylsilyl ether or 4-bromobenzyl tert-butyl ether, or from 4-bromotoluene. The Br group is replaced by Li using n-butyllithium, followed by a series of reactions to yield the desired product (Nassal, 1983).

Molecular Structure Analysis

The molecular structure of related benzyl bromide compounds has been analyzed using various spectroscopic techniques like NMR and IR, revealing detailed insights into their molecular frameworks (Crich, Li, & Shirai, 2009).

Chemical Reactions and Properties

Benzyl bromide derivatives participate in various chemical reactions, such as polycondensations, and have been used as intermediates in synthesizing polymers and other complex organic molecules. Their reactivity under different conditions has been a subject of extensive study (Sato & Yokoyama, 1984).

Physical Properties Analysis

The physical properties of compounds like 4-Butylbenzyl Bromide, including melting points, boiling points, and solubility, are crucial for their application in various chemical processes. Studies often focus on how these properties are influenced by molecular structure and substituents (Bailey, Luderer, & Jordan, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with other organic compounds, stability under different conditions, and the ability to participate in various types of chemical reactions, are key to understanding the utility of 4-Butylbenzyl Bromide in synthesis and industry (Moriyama, Nakamura, & Togo, 2014).

Scientific Research Applications

Application 1: Nucleophilic Substitution Reaction

  • Methods of Application: The reaction was carried out in oil-in-water microemulsions based on various surfactants .

Application 2: Hydrophobic Reactant in Material Science

  • Summary of the Application: 4-tert-Butylbenzyl bromide is used as a hydrophobic reactant in material science. It is used to keep loaded mesoporous material particles under continuous stirring .

Application 3: Derivatization for GC–MS Analysis

  • Summary of the Application: 4-tert-Butylbenzyl bromide is used for the derivatization of carboxylic acids for GC–MS analysis. Carboxylic acids were analyzed as a 4-tert-butylbenzyl ester after the derivatization with 4-tert-butylbenzyl bromide .
  • Results or Outcomes: The method showed good sensitivity and good reproducibility, and was successfully applied to the analysis of rain water samples .

Application 4: Photochemical Benzylic Bromination

  • Summary of the Application: 4-tert-Butylbenzyl bromide is used in photochemical benzylic brominations. This involves the use of a NaBrO3/HBr bromine generator in continuous flow mode .

Application 5: Derivatization for GC–MS Analysis

  • Summary of the Application: 4-tert-Butylbenzyl bromide is used for the derivatization of carboxylic acids for GC–MS analysis. Carboxylic acids were analyzed as a 4-tert-butylbenzyl ester after the derivatization with 4-tert-butylbenzyl bromide .
  • Results or Outcomes: The method showed good sensitivity and good reproducibility, and was successfully applied to the analysis of rain water samples .

Application 6: Photochemical Benzylic Bromination

  • Summary of the Application: 4-tert-Butylbenzyl bromide is used in photochemical benzylic brominations. This involves the use of a BrCCl3 bromine generator in continuous flow mode .

Safety And Hazards

4-Butylbenzyl Bromide is classified as corrosive to metals, causing severe skin burns and eye damage . It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

4-Butylbenzyl Bromide has been used in the analysis of carboxylic acids in water samples . Its range of application is expected to expand as research continues in the field of chemical synthesis .

properties

IUPAC Name

1-(bromomethyl)-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQBGVFFKGZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478625
Record name 4-Butylbenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzyl Bromide

CAS RN

10531-16-5
Record name 4-Butylbenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butylbenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

HBr was bubbled into a solution of (4-butyl-phenyl)-methanol (10.0 g, 60.9 mmol) in CH2Cl2 (100 mL) for 15 minutes. The reaction was stirred for an additional 45 minutes and was poured onto ice water. The aqueous solution was extracted with CH2Cl2 (2×) and was dried (MgSO4), filtered, and concentrated to provide the title compound which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.29 (d, 2H), 7.14 (d, 2H), 4.49 (s, 2H), 2.60 (t, 2H), 1.58 (m, 2H), 1.36 (m, 2H), 0.92 (t, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butylbenzyl Bromide
Reactant of Route 2
Reactant of Route 2
4-Butylbenzyl Bromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Butylbenzyl Bromide
Reactant of Route 4
Reactant of Route 4
4-Butylbenzyl Bromide
Reactant of Route 5
Reactant of Route 5
4-Butylbenzyl Bromide
Reactant of Route 6
Reactant of Route 6
4-Butylbenzyl Bromide

Citations

For This Compound
4
Citations
SH Wang, RJ Chein - Tetrahedron, 2016 - Elsevier
… After THT-ring formation with Na 2 S, the hydroxy groups were protected by benzyl bromide, 4-butylbenzyl bromide, pentafluorobenzyl bromide, and picolyl bromide respectively under …
Number of citations: 13 www.sciencedirect.com
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
… The 4-butylbenzyl bromide was obtained by hydrolysis of 4-butylbenzoyl chloride to give the acid 71,9 followed by reduction of the acid and bromination of the alcohol according to …
Number of citations: 48 pubs.acs.org
S Nomura, K Endo‐Umeda, M Makishima… - …, 2016 - Wiley Online Library
Liver X receptor (LXR) agonists are candidates for the treatment of atherosclerosis via induction of ABCA1 (ATP‐binding cassette A1) gene expression, which contributes to reverse …
M Zore, S Gilbert-Girard, I Reigada, JZ Patel… - ACS …, 2021 - ACS Publications
We recently identified fingolimod as a potent antibiofilm compound by screening FDA-approved drugs. To study if the antibacterial activity of fingolimod could be further improved and to …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.